BACOSIDE A
Overview
Description
Molecular Structure Analysis
The molecular structure of Bacoside A involves a mixture of Bacoside A3, Bacopasaponin C, Bacopaside II, and Bacopaside X . The aglycones and their derivatives showed better binding affinity and good CNS drug-like properties, were well absorbed through the intestines and had good blood brain barrier (BBB) penetration .Scientific Research Applications
Alzheimer’s Disease Treatment
- Application Summary : Bacoside A has been found to have neuroprotective effects and is used in the treatment of Alzheimer’s disease . It has been suggested that constituents of Bacopa monnieri may be transformed in vivo to the active form before exerting their pharmacological activity .
- Methods of Application : The specific methods of application in experimental procedures involve the use of Bacopa monnieri extracts such as Bacoside A in in vitro and in vivo models .
- Results or Outcomes : The results have shown that Bacoside A exhibits a protective effect against Alzheimer’s disease-induced oxidative damage and neuronal degeneration .
Parkinson’s Disease Treatment
- Application Summary : Bacoside A has been reported to have a protective effect against Parkinson’s disease-induced oxidative damage and neuronal degeneration .
- Methods of Application : The specific methods of application in experimental procedures involve the use of Bacoside A in in vitro and in vivo models .
- Results or Outcomes : The results have shown that Bacoside A exhibits a protective effect against Parkinson’s disease-induced oxidative damage and neuronal degeneration through downregulation of iNOS, AChE, inflammatory cytokines, and pro-apoptotic proteins .
Cancer Treatment
- Application Summary : Bacoside A has been found to induce tumor cell death in human glioblastoma cell lines through catastrophic macropinocytosis . It also inhibits the growth of glioma by promoting apoptosis and autophagy in U251 and U87 cells .
- Methods of Application : The specific methods of application in experimental procedures involve the use of Bacoside A in in vitro models .
- Results or Outcomes : The results have shown that Bacoside A induces tumor cell death and inhibits the growth of glioma .
Ulcer Treatment
- Application Summary : Bacoside A is reported to be useful in the treatment of ulcers .
- Results or Outcomes : The results have shown that Bacoside A is useful in the treatment of ulcers, although specific outcomes and quantitative data are not provided in the available literature .
Bronchitis Treatment
- Application Summary : Bacoside A is reported to be useful in the treatment of bronchitis .
- Results or Outcomes : The results have shown that Bacoside A is useful in the treatment of bronchitis, although specific outcomes and quantitative data are not provided in the available literature .
Asthma Treatment
- Application Summary : Bacoside A is reported to be useful in the treatment of asthma .
- Results or Outcomes : The results have shown that Bacoside A is useful in the treatment of asthma, although specific outcomes and quantitative data are not provided in the available literature .
Cognitive Enhancement
- Application Summary : Bacoside A and its derivatives have been found to be responsible for the cognitive effects of Bacopa monnieri . It has been used in Ayurvedic medicine to improve memory and cognition .
- Methods of Application : The specific methods of application in experimental procedures involve the use of Bacoside A and its derivatives in in vitro models .
- Results or Outcomes : The results have shown that Bacoside A and its derivatives have good CNS drug-like properties, are well absorbed through the intestines, and have good blood-brain barrier (BBB) penetration . Ebelin lactone, a derivative of Bacoside A, showed binding affinity towards M1 (Ki = 0.45 μM) and 5-HT2A (4.21 μM) receptors .
Anti-Inflammatory and Anti-Oxidant Activity
- Application Summary : Bacoside A has been reported to have anti-inflammatory and anti-oxidant activities .
- Results or Outcomes : The results have shown that Bacoside A has anti-inflammatory and anti-oxidant activities, although specific outcomes and quantitative data are not provided in the available literature .
Hepatoprotective Activity
- Application Summary : Bacoside A has been reported to have hepatoprotective activity .
- Results or Outcomes : The results have shown that Bacoside A has hepatoprotective activity, although specific outcomes and quantitative data are not provided in the available literature .
Anti-Osteoporotic Activity
- Application Summary : Bacoside A has been reported to have anti-osteoporotic activity .
- Results or Outcomes : The results have shown that Bacoside A has anti-osteoporotic activity, although specific outcomes and quantitative data are not provided in the available literature .
Wound Healing Activity
Future Directions
The future direction of Bacoside A research is likely to focus on its pharmaceutical applications, particularly its potential to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . There is also interest in enhancing the production of Bacoside A using various biotechnological approaches .
properties
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCTWIIDXXXXAR-CYGHALRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@@H]1[C@H]2CC[C@H]3[C@]([C@@]2(CC1=O)C)(CC[C@@H]4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bacoside A | |
CAS RN |
11028-00-5 | |
Record name | Bacoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011028005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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